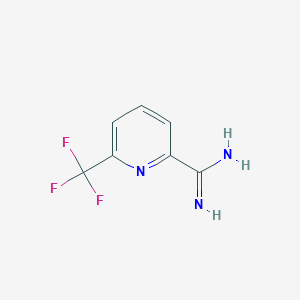
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a chiral amino acid derivative characterized by the presence of trifluoromethyl and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis starting from readily available precursors, such as trifluoroacetaldehyde and glycine derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or microbial fermentation. These methods leverage the specificity of enzymes or microorganisms to produce the desired stereoisomer with high yield and purity. The use of biocatalysts can also reduce the need for harsh reaction conditions and minimize the production of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a trifluoromethyl ketone, while reduction of the amino group can produce a primary amine derivative.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism by which (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3R)-tartaric acid: A meso compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C4H6F3NO3 |
|---|---|
Molekulargewicht |
173.09 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m1/s1 |
InChI-Schlüssel |
ITYVCUQVLKIGEY-NCGGTJAESA-N |
Isomerische SMILES |
[C@@H]([C@@H](C(F)(F)F)O)(C(=O)O)N |
Kanonische SMILES |
C(C(C(F)(F)F)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


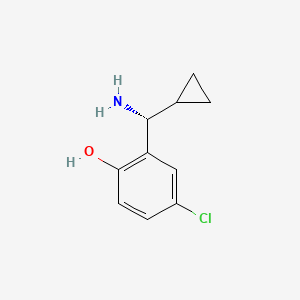
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
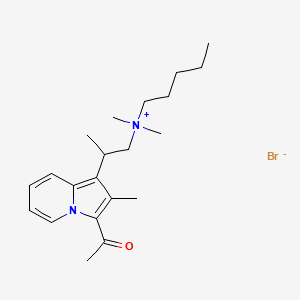

![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
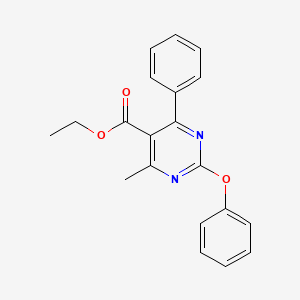

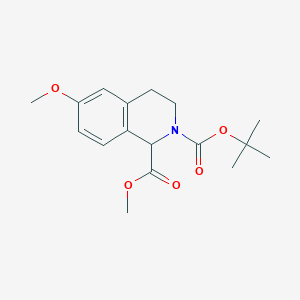
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
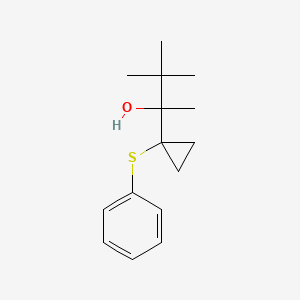
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)


